2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide
Description
The compound 2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide features a pyrido[4,3-d]pyrimidin-4-one core substituted with a 2-methyl group, a 6-(3-methylbenzyl) moiety, and an N-(p-tolyl)acetamide side chain. Such pyrido-pyrimidinone derivatives are structurally analogous to kinase inhibitors and anticancer agents, as their heterocyclic cores and acetamide linkages often facilitate hydrogen bonding and hydrophobic interactions with biological targets . While specific pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with compounds reported in kinase and enzyme inhibition studies, making it a candidate for further investigation.
Properties
IUPAC Name |
2-[2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-17-7-9-21(10-8-17)27-24(30)16-29-19(3)26-23-11-12-28(15-22(23)25(29)31)14-20-6-4-5-18(2)13-20/h4-10,13H,11-12,14-16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGVRFCRBAQAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide (CAS Number: 1251615-46-9) belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H28N4O3
- Molecular Weight : 432.5 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. Specifically, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, compounds derived from tetrahydropyrazino[1,2-a]indole analogs demonstrated potent activity against the MDA-MB-468 breast cancer cell line, surpassing the efficacy of established drugs like gefitinib .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | MDA-MB-468 | 2.94 | PI3Kβ inhibition |
| 2f | MDA-MB-468 | 2.96 | Akt T308 phosphorylation inhibition |
| Gefitinib | MDA-MB-468 | 10.0 | EGFR-TK inhibition |
The biological activity of this compound has been linked to its ability to inhibit key signaling pathways involved in cancer progression. The inhibition of PI3Kβ and subsequent effects on Akt phosphorylation are critical mechanisms through which these compounds exert their anticancer effects. Flow cytometric analyses have shown that certain derivatives induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxicity of various pyrido[4,3-d]pyrimidine derivatives against multiple cell lines. The results showed that compounds with specific substitutions at the benzyl position exhibited enhanced selectivity and potency against tumor cells compared to normal cells. The study concluded that structural modifications significantly influence biological activity and selectivity .
Study 2: Apoptosis Induction
In another investigation, compounds similar to the target molecule were analyzed for their ability to induce apoptosis in breast cancer cells. Results indicated a marked increase in apoptotic cell death in treated groups compared to controls, suggesting that these compounds could be developed into effective anticancer therapies .
Comparison with Similar Compounds
Key Observations :
- The pyrido[4,3-d]pyrimidinone core in the target compound differs from thieno-pyrimidinones () and pyrimidin-2-yl-thio derivatives (), impacting planarity and electronic properties.
- The 6-(3-methylbenzyl) substituent in the target introduces steric bulk compared to the phenylamino group in or the 7-phenyl group in .
Key Observations :
- Acetamide formation in employs acetyl chloride in pyridine, achieving moderate yields (73%), while and use cesium carbonate and DMF, yielding 66–80%.
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
